

A Technical Guide to the Preclinical Investigation of Citarinostat in Solid Tumors

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for **Citarinostat** (formerly ACY-241), a selective histone deacetylase 6 (HDAC6) inhibitor, in the context of solid tumor research. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, and outlines the experimental protocols used to generate these data.

Core Mechanism of Action

Citarinostat is an orally available small molecule that demonstrates high selectivity for HDAC6, an enzyme primarily located in the cytoplasm.[1][2] Its mechanism is dose-dependent. At lower concentrations, it selectively inhibits HDAC6, while at higher concentrations, it can also inhibit Class I HDACs.[2][3][4]

- Selective HDAC6 Inhibition: **Citarinostat** has a half-maximal inhibitory concentration (IC50) for HDAC6 of 2.6 nM.[2][5] It shows 13 to 18-fold greater selectivity for HDAC6 compared to Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][3] The primary substrate of HDAC6 is α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is thought to disrupt microtubule dynamics, leading to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, cancer cell death (apoptosis).[2][3]
- Class I HDAC Inhibition: At higher concentrations (exceeding 1 μM in preclinical models),
 Citarinostat can inhibit nuclear Class I HDACs.[3] This results in the hyperacetylation of

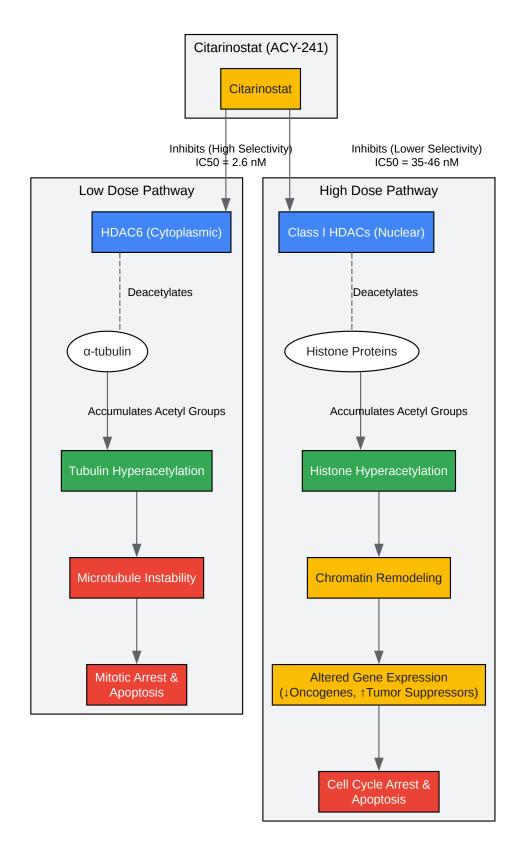


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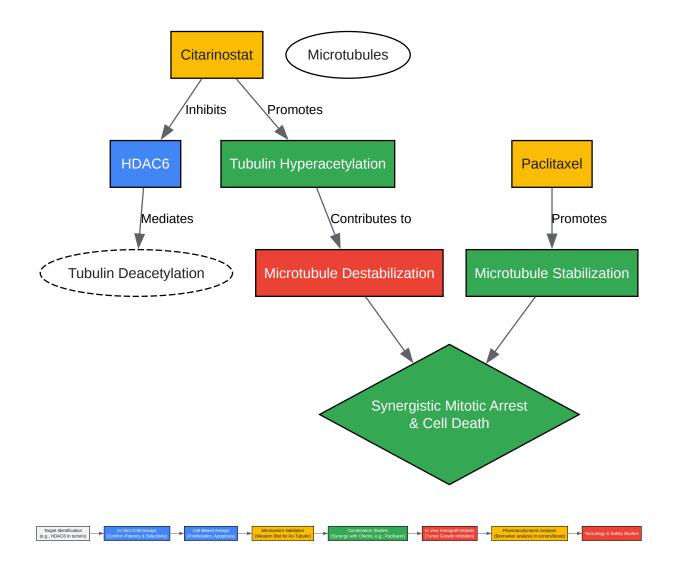
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histone proteins, leading to chromatin remodeling and altered gene expression.[6] This can suppress the transcription of oncogenes while promoting the expression of tumor suppressor genes, further contributing to its anti-tumor effects.[6]









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